Cas no 39012-04-9 (Epimedoside A)

Epimedoside A 化学的及び物理的性質
名前と識別子
-
- Epimedoside A
- 4H-1-Benzopyran-4-one, 3-((6-deoxy-alpha-L-mannopyranosyl)oxy)-7-(beta-D-glucopyranosyloxy)-5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methyl-2-butenyl)-
- [ "" ]
- 5-Hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]
- Epimedoside-A
- BCP30978
- 5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
- C32H38O15
- 9345AF
- AKOS032961872
- CS-0023034
- HY-N2626
- DTXSID90192286
- MS-31024
- 39012-04-9
- 5-hydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-7-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-3-((2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one
- DA-73154
- 5-HYDROXY-2-(4-HYDROXYPHENYL)-8-(3-METHYLBUT-2-EN-1-YL)-7-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-3-{[(2S,3R,4R,5R,6S)-3,4,5-TRIHYDROXY-6-METHYLOXAN-2-YL]OXY}CHROMEN-4-ONE
- DTXCID00114777
-
- MDL: MFCD16660659
- インチ: 1S/C32H38O15/c1-12(2)4-9-16-18(44-32-27(42)25(40)22(37)19(11-33)45-32)10-17(35)20-23(38)30(47-31-26(41)24(39)21(36)13(3)43-31)28(46-29(16)20)14-5-7-15(34)8-6-14/h4-8,10,13,19,21-22,24-27,31-37,39-42H,9,11H2,1-3H3/t13-,19+,21-,22+,24+,25-,26+,27+,31-,32+/m0/s1
- InChIKey: OGYXOOJUJQIDOX-FVCAYHPDSA-N
- ほほえんだ: O1[C@]([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])OC1C([H])=C(C2C(C(=C(C3C([H])=C([H])C(=C([H])C=3[H])O[H])OC=2C=1C([H])([H])/C(/[H])=C(\C([H])([H])[H])/C([H])([H])[H])O[C@@]1([H])[C@@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])[H])O1)O[H])O[H])O[H])=O)O[H]
計算された属性
- せいみつぶんしりょう: 662.221071g/mol
- ひょうめんでんか: 0
- XLogP3: 1.3
- 水素結合ドナー数: 9
- 水素結合受容体数: 15
- 回転可能化学結合数: 8
- どういたいしつりょう: 662.221071g/mol
- 単一同位体質量: 662.221071g/mol
- 水素結合トポロジー分子極性表面積: 245Ų
- 重原子数: 47
- 複雑さ: 1150
- 同位体原子数: 0
- 原子立体中心数の決定: 10
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 662.6
じっけんとくせい
- 色と性状: Yellow powder
- 密度みつど: 1.61±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 235-237 ºC (dec.) (pyridine , water )
- ようかいど: Insuluble (6.1E-3 g/L) (25 ºC),
- PSA: 249.20000
- LogP: -0.23510
Epimedoside A 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1611-5 mg |
Epimedoside A |
39012-04-9 | 98.94% | 5mg |
¥4536.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1611-10 mg |
Epimedoside A |
39012-04-9 | 98.94% | 10mg |
¥7713.00 | 2022-02-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1611-25 mg |
Epimedoside A |
39012-04-9 | 98.94% | 25mg |
¥13883.00 | 2022-02-28 | |
Chengdu Biopurify Phytochemicals Ltd | BP0548-20mg |
Epimedoside A |
39012-04-9 | 98% | 20mg |
$290 | 2023-09-20 | |
eNovation Chemicals LLC | D660268-20mg |
Epimedoside A |
39012-04-9 | 98% (HPLC) | 20mg |
$270 | 2024-05-25 | |
Chengdu Biopurify Phytochemicals Ltd | BP0548-20mg |
Epimedoside A |
39012-04-9 | 98% | 20mg |
$290 | 2023-09-19 | |
ChemFaces | CFN90762-10mg |
Epimedoside A |
39012-04-9 | >=98% | 10mg |
$198 | 2023-09-19 | |
TargetMol Chemicals | TN1611-1 ml * 10 mm |
Epimedoside A |
39012-04-9 | 98.94% | 1 ml * 10 mm |
¥ 2380 | 2024-07-20 | |
A2B Chem LLC | AF83660-50mg |
Epimedoside A |
39012-04-9 | 98% by HPLC | 50mg |
$408.00 | 2023-12-30 | |
A2B Chem LLC | AF83660-1mg |
Epimedoside A |
39012-04-9 | 99% | 1mg |
$275.00 | 2024-04-20 |
Epimedoside A 関連文献
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Yinglu Zhang,Longjiang Ding,Wei Zhang,Xiao-ai Zhang,Ying Lian,Xu-dong Wang Analyst, 2018,143, 5120-5126
-
Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
Epimedoside Aに関する追加情報
Epimedoside A: A Comprehensive Overview of Its Chemical Profile and Therapeutic Potential
Epimedoside A, a naturally occurring saponin, is a compound of significant interest in the field of pharmaceutical research and natural product chemistry. With a CAS number of 39012-04-9, this molecule has garnered attention due to its unique structural features and potential biological activities. The chemical structure of Epimedoside A is characterized by its glycosidic linkage and the presence of multiple hydroxyl groups, which contribute to its solubility in water and its interaction with biological targets.
The compound is primarily derived from the plant species within the genus *Epimedium*, which has been used in traditional medicine for centuries. Modern scientific research has elucidated the molecular mechanisms through which Epimedoside A exerts its effects, making it a promising candidate for various therapeutic applications. This introduction aims to provide a detailed overview of the chemical properties, pharmacological effects, and recent advancements in the study of Epimedoside A, emphasizing its relevance in contemporary biomedical research.
Chemically, Epimedoside A belongs to the class of triterpenoid saponins, which are known for their detergent-like properties due to their ability to form micelles. This characteristic makes them effective in solubilizing hydrophobic molecules, which is a crucial factor in drug delivery systems. The molecular formula of Epimedoside A is C₃₁H₄₂O₁₁, reflecting its complex structure composed of a steroid backbone with multiple sugar moieties attached via glycosidic bonds. The presence of multiple hydroxyl groups enhances its reactivity and binding affinity to biological receptors.
One of the most notable pharmacological effects of Epimedoside A is its anti-inflammatory properties. Recent studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6) in vitro. These findings are particularly relevant given the increasing prevalence of chronic inflammatory diseases, where targeted anti-inflammatory therapies are urgently needed. The mechanism by which Epimedoside A modulates inflammatory pathways involves the suppression of nuclear factor kappa B (NF-κB) activation, a key transcription factor in inflammation.
In addition to its anti-inflammatory effects, Epimedoside A has shown promise in preclinical studies as an antioxidant agent. Oxidative stress is implicated in various pathological conditions, including neurodegenerative diseases and cardiovascular disorders. By scavenging reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes, Epimedoside A may help mitigate oxidative damage and protect cells from injury. This property has led to investigations into its potential role in neuroprotection and cardioprotection.
The therapeutic potential of Epimedoside A extends beyond inflammation and oxidative stress. Emerging research suggests that this compound may have anticancer properties by inducing apoptosis (programmed cell death) in tumor cells while sparing healthy cells. Studies have shown that Epimedoside A can activate caspase-dependent and caspase-independent pathways, leading to the dismantling of cancer cell integrity. Furthermore, its ability to disrupt microtubule formation may contribute to its antitumor effects by inhibiting cell division.
The pharmacokinetic profile of Epimedoside A is another critical aspect that influences its therapeutic efficacy. Due to its large molecular size and hydrophilic nature, this compound exhibits limited oral bioavailability. However, recent advances in drug delivery systems have explored strategies to enhance its absorption and distribution within the body. For instance, nanoparticle formulations have been investigated as a means to improve the solubility and targeted delivery of Epimedoside A to affected tissues.
Recent clinical trials have begun to validate the safety and efficacy of Epimedoside A in human populations. These trials have focused on conditions such as osteoarthritis, where the anti-inflammatory properties of this compound have shown significant promise. Patients treated with Epimedoside A have reported reduced pain levels and improved joint function compared to placebo groups. These results underscore the translational potential of natural products like Epimedoside A in modern medicine.
The future direction of research on Epimedoside A lies in elucidating its precise mechanisms of action and identifying additional therapeutic applications. Computational modeling and high-throughput screening techniques are being employed to uncover new targets for this compound. Additionally, interdisciplinary collaborations between chemists, biologists, and clinicians will be essential in translating laboratory findings into clinical practice.
In conclusion, Epimedoside A, with its CAS number 39012-04-9, represents a fascinating example of how natural products can contribute to drug discovery and development. Its multifaceted biological activities, coupled with ongoing advancements in pharmaceutical technology, position it as a compelling candidate for future therapeutic interventions. As research continues to uncover new insights into the properties and potential uses of Epimedoside A, it holds promise for addressing some of today's most pressing medical challenges.

